molecular formula C14H17NO3 B095997 N-Allyl-3,4-dimethoxycinnamamide CAS No. 16873-88-4

N-Allyl-3,4-dimethoxycinnamamide

Cat. No.: B095997
CAS No.: 16873-88-4
M. Wt: 247.29 g/mol
InChI Key: BBCDSKLCWPXIKJ-SOFGYWHQSA-N
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Description

N-Allyl-3,4-dimethoxycinnamamide (CAS: 73664-69-4) is a synthetic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Structurally, it features a cinnamamide backbone substituted with two methoxy groups at the 3- and 4-positions of the benzene ring and an allyl group attached to the amide nitrogen. Its SMILES notation is COC1=C(C=C(C=C1)C(=O)NCC=C)OC, and its InChIKey is DISIZJPNVAUNCI-UHFFFAOYSA-N .

The compound is synthesized via a multi-step process:

Synthesis of N-Allyl-3,4-dimethoxy-aniline (18a): Allyl bromide reacts with 3,4-dimethoxyaniline in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding 18a as a pale yellowish oil with a 51% yield .

Formation of this compound (18b): 18a undergoes coupling with Boc-Gly-OH using T3P® and DIEA in ethyl acetate, producing 18b in quantitative yield (100%). The product has a molecular weight of 351.1 g/mol and confirmed NMR signals (e.g., δ 6.80–6.70 ppm for aromatic protons) .

Deprotection to 18c: Removal of the Boc group with trifluoroacetic acid (TFA) yields 18c, retaining the allyl and methoxy substituents .

This compound is primarily used in pharmacological research, particularly as an intermediate in synthesizing bile acid receptor agonists .

Properties

CAS No.

16873-88-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+

InChI Key

BBCDSKLCWPXIKJ-SOFGYWHQSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC

Synonyms

N-Allyl-3-(3,4-dimethoxyphenyl)propenamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Methoxy vs.
  • Amide vs. Sulfonamide : Replacing the amide group with a sulfonamide (as in the benzenesulfonamide analog) introduces a sulfur atom, which may enhance electronegativity and alter solubility or metabolic stability .
  • Methylenedioxy vs.

Pharmacological Relevance

  • This compound is a key precursor in developing G-protein-coupled bile acid receptor 1 (GPBAR1) agonists , which have implications for metabolic disorder therapeutics .
  • In contrast, caffeic acid is primarily investigated for its antioxidant properties, while the benzodioxole derivative is explored in food additive safety studies .

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